[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride
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Overview
Description
[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride is a chemical compound that features a pyrazole and thiazole ring in its structure
Mechanism of Action
Target of action
Pyrazole and thiazole derivatives have been found to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response .
Mode of action
The mode of action of these compounds often involves binding to their target proteins, thereby modulating their activity. The exact nature of this interaction can vary widely depending on the specific structure of the compound and the target .
Biochemical pathways
Pyrazole and thiazole derivatives can influence a variety of biochemical pathways due to their diverse targets. For example, by inhibiting cyclooxygenase enzymes, some pyrazole derivatives can reduce the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole and thiazole derivatives can vary widely depending on their specific structures. Some of these compounds are well absorbed orally, while others may require different routes of administration .
Result of action
The molecular and cellular effects of these compounds can include reduced inflammation (in the case of cyclooxygenase inhibitors), altered cell growth and proliferation (in the case of compounds that target kinases or other signaling proteins), and other effects depending on the specific targets of the compounds .
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compounds’ stability, their ability to reach their targets, and their interactions with those targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method involves the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring . The thiazole ring can be synthesized through a similar cyclocondensation reaction involving thioamides and α-haloketones . The final step involves the coupling of these rings under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the compound, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
- 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
- Hydrazine-coupled pyrazole derivatives
- Thiazole derivatives
Uniqueness
What sets [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride apart is its unique combination of pyrazole and thiazole rings, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S.ClH/c8-4-6-5-9-7(12-6)11-3-1-2-10-11;/h1-3,5H,4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWKYHLIQUGRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(S2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090075-70-8 |
Source
|
Record name | [2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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